3-Cyclopentene-1-carboxylic acid, 1,2,2-trimethyl-, methyl ester, (R)-
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Overview
Description
3-Cyclopentene-1-carboxylic acid, 1,2,2-trimethyl-, methyl ester, ®- is an organic compound with a unique structure characterized by a cyclopentene ring substituted with a carboxylic acid ester group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1-carboxylic acid, 1,2,2-trimethyl-, methyl ester, ®- typically involves the esterification of 3-Cyclopentene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of cyclopentadiene followed by esterification. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentene-1-carboxylic acid, 1,2,2-trimethyl-, methyl ester, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group to an alcohol.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
3-Cyclopentene-1-carboxylic acid, 1,2,2-trimethyl-, methyl ester, ®- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentene-1-carboxylic acid, 1,2,2-trimethyl-, methyl ester, ®- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: A simpler cycloalkene with fewer substituents.
Cyclopentadiene: Contains two double bonds and is used in different chemical reactions.
Cyclopentane: A saturated cycloalkane with no double bonds.
Uniqueness
3-Cyclopentene-1-carboxylic acid, 1,2,2-trimethyl-, methyl ester, ®- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other cyclopentene derivatives. Its ester group and multiple methyl substitutions make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
54846-69-4 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl (1R)-1,2,2-trimethylcyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-5-7-10(9,3)8(11)12-4/h5-6H,7H2,1-4H3/t10-/m0/s1 |
InChI Key |
PNJAQXKDFUBBTI-JTQLQIEISA-N |
Isomeric SMILES |
C[C@]1(CC=CC1(C)C)C(=O)OC |
Canonical SMILES |
CC1(C=CCC1(C)C(=O)OC)C |
Origin of Product |
United States |
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